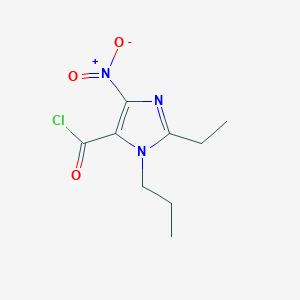
1H-Imidazole-5-carbonyl chloride, 2-ethyl-4-nitro-1-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole-5-carbonyl chloride, 2-ethyl-4-nitro-1-propyl- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
The synthesis of 1H-Imidazole-5-carbonyl chloride, 2-ethyl-4-nitro-1-propyl- typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Introduction of substituents: The ethyl, nitro, and propyl groups can be introduced through various substitution reactions.
Formation of the carbonyl chloride: The carbonyl chloride group can be introduced by reacting the imidazole derivative with thionyl chloride or oxalyl chloride under controlled conditions.
Chemical Reactions Analysis
1H-Imidazole-5-carbonyl chloride, 2-ethyl-4-nitro-1-propyl- undergoes various chemical reactions, including:
Scientific Research Applications
1H-Imidazole-5-carbonyl chloride, 2-ethyl-4-nitro-1-propyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Imidazole-5-carbonyl chloride, 2-ethyl-4-nitro-1-propyl- involves its interaction with specific molecular targets and pathways:
Enzyme inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.
Receptor antagonism: It can act as an antagonist by binding to receptors and blocking the action of agonists.
Signal transduction: The compound can interfere with signal transduction pathways by modulating the activity of key signaling proteins.
Comparison with Similar Compounds
1H-Imidazole-5-carbonyl chloride, 2-ethyl-4-nitro-1-propyl- can be compared with other similar compounds, such as:
1H-Imidazole-4-carbonyl chloride, 2-ethyl-5-nitro-1-propyl-: This compound has a similar structure but with different positions of the nitro and carbonyl chloride groups, leading to different chemical properties and reactivity.
1H-Imidazole-5-carbonyl chloride, 2-methyl-4-nitro-1-propyl-: This compound has a methyl group instead of an ethyl group, which affects its steric and electronic properties.
1H-Imidazole-5-carbonyl chloride, 2-ethyl-4-amino-1-propyl-: This compound has an amino group instead of a nitro group, resulting in different reactivity and biological activity.
Properties
CAS No. |
61982-17-0 |
|---|---|
Molecular Formula |
C9H12ClN3O3 |
Molecular Weight |
245.66 g/mol |
IUPAC Name |
2-ethyl-5-nitro-3-propylimidazole-4-carbonyl chloride |
InChI |
InChI=1S/C9H12ClN3O3/c1-3-5-12-6(4-2)11-9(13(15)16)7(12)8(10)14/h3-5H2,1-2H3 |
InChI Key |
ISWZEYZGZZJCQW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=NC(=C1C(=O)Cl)[N+](=O)[O-])CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















